An In-depth Technical Guide to 7-Chloronaphthalen-1-ol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 7-Chloronaphthalen-1-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-chloronaphthalen-1-ol, a halogenated aromatic alcohol. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical insights into its synthesis, characterization, and utility as a chemical intermediate, particularly in the realm of medicinal chemistry and materials science.
Core Identification and Chemical Structure
7-Chloronaphthalen-1-ol is a substituted naphthalene derivative. The core structure consists of a naphthalene ring system functionalized with a hydroxyl (-OH) group at the 1-position (alpha-position) and a chlorine (-Cl) atom at the 7-position.
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IUPAC Name: 7-chloronaphthalen-1-ol
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Synonyms: 1-Chloro-7-naphthol
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Molecular Formula: C₁₀H₇ClO[1]
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Molecular Weight: 178.61 g/mol [1]
The placement of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group on the naphthalene scaffold imparts a specific reactivity profile, making it a valuable precursor in multi-step organic synthesis.
Chemical Structure of 7-Chloronaphthalen-1-ol:
Caption: 2D structure of 7-chloronaphthalen-1-ol.
Physicochemical Properties
Detailed experimental data for 7-chloronaphthalen-1-ol is not as widely published as for other isomers like 4-chloro-1-naphthol. However, based on its structure and data from related compounds, the following properties can be expected. For comparison, data for the well-characterized 4-chloro-1-naphthol is included.
| Property | 7-Chloronaphthalen-1-ol (Predicted/Inferred) | 4-Chloro-1-naphthol (Experimental Data) | Source |
| CAS Number | 29921-50-4 | 604-44-4 | [1][3] |
| Molecular Formula | C₁₀H₇ClO | C₁₀H₇ClO | [1][3] |
| Molecular Weight | 178.61 g/mol | 178.61 g/mol | [1][3] |
| Appearance | Likely a white to off-white solid | White crystalline solid | [3] |
| Melting Point | Not readily available | 117-120 °C | [4] |
| Boiling Point | Not readily available | Not available | |
| Solubility | Poorly soluble in water, soluble in organic solvents | Poorly soluble in water, soluble in organic solvents | [5] |
Synthesis and Regioselectivity
The synthesis of 7-chloronaphthalen-1-ol presents a challenge in regioselectivity. Direct electrophilic chlorination of 1-naphthol tends to produce a mixture of isomers, as the hydroxyl group activates multiple positions on the naphthalene ring for substitution.
A common strategy to achieve regioselectivity involves multi-step synthesis, potentially using blocking groups to direct the chlorination to the desired position. A generalized approach starting from 1-naphthol is outlined below.
General Synthetic Workflow
The regioselective synthesis of specific chloronaphthol isomers often requires a strategic approach to overcome the formation of isomeric mixtures.
Caption: Generalized workflow for the regioselective synthesis of 7-chloronaphthalen-1-ol.
Experimental Protocol: General Chlorination of a Naphthol Derivative
This protocol describes a general method for the chlorination of a naphthol, which would require optimization for the specific synthesis of the 7-chloro isomer.
Objective: To synthesize a chloronaphthol derivative from a naphthol starting material.
Materials:
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Naphthol starting material (1.0 eq)
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Chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) (1.0-1.2 eq)
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Anhydrous solvent (e.g., dichloromethane, DCM, or acetonitrile)
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Inert gas (Nitrogen or Argon)
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Quenching solution (e.g., saturated sodium bicarbonate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve the naphthol starting material in the anhydrous solvent under an inert atmosphere.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and improve selectivity.
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Addition of Chlorinating Agent: Slowly add the chlorinating agent dropwise to the stirred solution over 30-60 minutes. Maintaining a slow addition rate is crucial to prevent over-chlorination and side reactions.
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Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
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Workup: Once the reaction is complete, quench the reaction by carefully adding the quenching solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to isolate the desired isomer.
Applications in Research and Drug Development
Chlorinated organic compounds are of significant interest in medicinal chemistry due to the ability of the chlorine atom to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[6] 7-Chloronaphthalen-1-ol, with its reactive hydroxyl and chloro-substituted naphthalene core, is a valuable intermediate for the synthesis of more complex molecules.
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Scaffold for Novel Compounds: The naphthalene ring is a common scaffold in drug discovery. Derivatives of naphthol have been investigated for a range of biological activities, including as antioxidants and enzyme inhibitors.[6]
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Intermediate for Cross-Coupling Reactions: The chlorine atom can participate in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups at the 7-position.
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Precursor for Biologically Active Molecules: The hydroxyl group can be derivatized, for example, through etherification or esterification, to produce a library of compounds for biological screening.
Analytical and Characterization Methods
The structural confirmation and purity assessment of 7-chloronaphthalen-1-ol are critical. A combination of analytical techniques is typically employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the position of the substituents on the naphthalene ring.
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Mass Spectrometry (MS): GC-MS is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, which aids in its identification.[7]
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High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound and to separate it from isomers and impurities.[7]
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl group and C-Cl vibrations.
Caption: Workflow for the analytical characterization of 7-chloronaphthalen-1-ol.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 7-chloronaphthalen-1-ol is not widely available, data for isomeric chloronaphthols, such as 4-chloro-1-naphthol, indicate that these compounds should be handled with care.
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Hazards: Isomeric chloronaphthols are known to cause skin and serious eye irritation.[3]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
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First Aid:
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Skin Contact: Wash off immediately with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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Ingestion: Rinse mouth and seek medical advice.
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Always consult the specific SDS for the compound before use.
References
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PubChem. (n.d.). 7-Chloro-2-naphthol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloronaphthalen-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-1-naphthol. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of F. 7-chloro-2-nitroso-1-naphthol (VI). Retrieved from [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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ChemSynthesis. (n.d.). 4-chloro-1-naphthol. Retrieved from [Link]
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PubChem. (n.d.). 1-Heptanol, 7-chloro-. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 7-Amino-1-naphthol. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Retrieved from [Link]
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